(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid
Description
(2E)-4-[(3-Iodophenyl)amino]-4-oxobut-2-enoic acid is a substituted 4-oxobut-2-enoic acid derivative characterized by a 3-iodophenyl group attached via an amide linkage. The (2E) configuration denotes a trans-oriented double bond between C2 and C3 (Figure 1). The iodine atom at the phenyl ring’s meta position introduces steric bulk and electronic effects, influencing solubility, acidity, and binding interactions in biological systems .
Structure
3D Structure
Properties
Molecular Formula |
C10H8INO3 |
|---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
(E)-4-(3-iodoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4+ |
InChI Key |
IGUVMXTXEXBYJY-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)I)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-iodoaniline and maleic anhydride.
Reaction Conditions: The reaction is carried out in a suitable solvent such as acetic acid or ethanol, under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Safety Measures: Implementation of safety protocols to handle hazardous reagents like iodine compounds.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated carbonyl system undergoes oxidation under acidic or basic conditions. For example:
-
Oxidative cleavage of the double bond using potassium permanganate (KMnO₄) in acidic medium yields two carboxylic acid derivatives (e.g., 3-iodo-N-(carboxymethyl)benzamide and oxalic acid) .
-
Epoxidation with hydrogen peroxide (H₂O₂) in the presence of catalytic acids forms an epoxide intermediate, though this pathway is less common for this compound.
| Reaction Type | Reagents/Conditions | Major Product(s) | Byproducts |
|---|---|---|---|
| Oxidative cleavage | KMnO₄, H₂SO₄, 60°C | 3-iodo-N-(carboxymethyl)benzamide | CO₂, H₂O |
| Epoxidation | H₂O₂, H⁺ catalyst | Epoxide derivative | – |
Reduction Reactions
The carbonyl and unsaturated moieties are susceptible to reduction:
-
Amide reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) converts the amide group to a secondary amine, yielding (2E)-4-[(3-iodophenyl)amino]but-2-en-1-ol.
-
Double bond hydrogenation using palladium on carbon (Pd/C) under H₂ gas produces the saturated analog, 4-[(3-iodophenyl)amino]-4-oxobutanoic acid .
| Reaction Type | Reagents/Conditions | Major Product(s) | Selectivity |
|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | Secondary amine derivative | High |
| Hydrogenation | Pd/C, H₂, 50°C | Saturated carboxylic acid | Moderate |
Substitution Reactions
The iodine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):
-
Azide substitution with sodium azide (NaN₃) in dimethylformamide (DMF) replaces iodine with an azide group, forming 4-[(3-azidophenyl)amino]-4-oxobut-2-enoic acid .
-
Hydroxylation via copper-catalyzed coupling with water produces 4-[(3-hydroxyphenyl)amino]-4-oxobut-2-enoic acid .
| Reaction Type | Reagents/Conditions | Major Product(s) | Kinetics |
|---|---|---|---|
| NAS (azide) | NaN₃, DMF, 80°C | Azide derivative | Slow |
| Hydroxylation | CuCl₂, H₂O, 100°C | Hydroxyphenyl derivative | Moderate |
Acid-Catalyzed Reactions
The carboxylic acid group undergoes typical derivatization:
-
Esterification with methanol (MeOH) and sulfuric acid (H₂SO₄) yields the methyl ester, enhancing lipophilicity for biological studies.
-
Anhydride formation using acetic anhydride (Ac₂O) produces a mixed anhydride intermediate, useful for peptide coupling.
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester derivative | 85% |
| Anhydride formation | Ac₂O, pyridine | Mixed anhydride | 70% |
Photochemical Reactions
Under UV light, the compound participates in radical-mediated cyclization:
-
Radical cyclization with benzophenone as a photosensitizer forms a five-membered lactam via intramolecular hydrogen abstraction .
| Reaction Type | Reagents/Conditions | Major Product(s) | Mechanism |
|---|---|---|---|
| Photocyclization | UV light, benzophenone | Lactam derivative | Radical |
Biological Activity and Reactivity
The compound’s interaction with biological targets is linked to its electrophilic sites:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid exhibit significant anticancer properties. The compound's ability to inhibit specific cancer cell lines has been attributed to its interaction with cellular pathways that regulate apoptosis and cell proliferation. For instance, studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by modulating the expression of key regulatory proteins involved in cell survival and death pathways .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death. Experimental data suggest that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies .
Materials Science
2.1 Polymer Synthesis
In materials science, this compound is utilized as a monomer in the synthesis of polymeric materials. Its reactive functional groups allow for copolymerization with other monomers, resulting in materials with enhanced mechanical properties and thermal stability. These polymers can be tailored for applications ranging from coatings to biomedical devices .
2.2 Sensor Development
The compound's ability to undergo specific chemical reactions makes it suitable for use in sensor technologies. Researchers have explored its application in the development of sensors that detect environmental pollutants or biological markers due to its sensitivity and selectivity towards certain analytes .
Biochemical Probes
3.1 Targeting Protein Interactions
This compound serves as a valuable biochemical probe for studying protein interactions within cellular systems. By labeling the compound with fluorescent tags, researchers can visualize and quantify the binding dynamics between proteins and their ligands in real-time, providing insights into cellular mechanisms and disease progression .
Case Studies
Mechanism of Action
The mechanism by which (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
- (2E)-4-[(4-Iodophenyl)amino]-4-oxobut-2-enoic Acid (CAS MFCD00020473): The para-iodo isomer shares structural similarity but differs in iodine positioning. Its logP value (2.74) suggests moderate lipophilicity, comparable to the meta-iodo derivative .
- (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic Acid (CAS 20972-38-7): Bromine’s smaller atomic radius and lower electronegativity compared to iodine result in weaker halogen bonding. However, the bromophenyl analog exhibits enhanced electrophilicity at the carbonyl group, making it reactive in nucleophilic substitutions .
Methyl-Substituted Analogs
- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid: The Z-isomer with a para-methyl group demonstrates lower solubility in water but improved solubility in isopropyl alcohol-acetone mixtures (4:3 ratio). Its dissociation constant (pKa = 2.81) reflects moderate acidity, influenced by the electron-donating methyl group .
- (E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic Acid: Substitution with a thiophene ring and methoxycarbonyl group introduces heteroaromaticity, enhancing interactions with enzymes like human thymidylate synthase (hTS). This compound showed significant hTS inhibition in biochemical assays .
Stereochemical Variations
- (Z)-4-((1-Methylethyl)amino)-4-oxobut-2-enoic Acid (CAS 6314-45-0): The Z-configuration creates a cis-oriented double bond, reducing planarity and altering hydrogen-bonding capacity. This isomer exhibits a lower melting point (157–183°C) compared to E-isomers, which typically have higher thermal stability due to trans geometry .
- (E)-4-[(3-Carbamoylphenyl)amino]-4-oxobut-2-enoic Acid (0RZ): The E-configuration and carbamoyl group at the meta position enable strong hydrogen bonding with biological targets, as evidenced by its use in crystallographic studies (e.g., PDB ID 0RZ) .
Functional Group Modifications
- IR-01: (Z)-4-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic Acid Incorporation of a pyrazolone ring introduces additional hydrogen-bond acceptors and donors, enhancing binding to metalloenzymes. The 1,4-dioxo-2-butenyl pharmacophore is critical for redox activity .
- (E)-4-[4-[Methyl(phenyl)sulfamoyl]anilino]-4-oxobut-2-enoic Acid (CAS 791793-63-0): The sulfamoyl group increases molecular polarity, improving aqueous solubility. This compound is used in pharmaceutical intermediates for its sulfonamide-based bioactivity .
Comparative Data Table
Biological Activity
(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid, also known by its CAS number 339273-83-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 317.08 g/mol. Its predicted boiling point is around 502.6 °C, and it has a density of 1.911 g/cm³. The compound exhibits a pKa value of approximately 3.44, indicating its acidic nature .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈INO₃ |
| Molecular Weight | 317.08 g/mol |
| Boiling Point | 502.6 ± 50.0 °C |
| Density | 1.911 ± 0.06 g/cm³ |
| pKa | 3.44 ± 0.10 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. It has been identified as a potent inhibitor of kynurenine-3-hydroxylase, an enzyme involved in the metabolism of tryptophan to kynurenine, which plays a significant role in neuroinflammatory processes and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Research indicates that the substitution patterns on the phenyl ring significantly influence the biological activity of compounds related to this compound. The presence of the iodine atom enhances the lipophilicity and potentially alters the binding affinity to biological targets compared to other halogenated analogs .
Antimicrobial Activity
Studies have shown that derivatives of oxobutenoic acids exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the low microgram range against Mycobacterium tuberculosis, suggesting a promising therapeutic potential .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects in vitro and in vivo models. It has been shown to reduce the synthesis of pro-inflammatory cytokines in macrophages stimulated by interferon-gamma, indicating its potential use in treating inflammatory diseases .
Case Studies
- Kynurenine Pathway Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited kynurenine production in human macrophages, which could have implications for neurodegenerative diseases where kynurenine accumulation is detrimental .
- Antimicrobial Testing : In another study, derivatives exhibited strong antimicrobial activity with MIC values significantly lower than traditional antibiotics against both gram-positive and gram-negative bacteria, highlighting their potential as alternative therapeutic agents .
Q & A
Q. What are the established synthetic routes for (2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution between maleic anhydride derivatives and 3-iodoaniline. Key steps include:
- Step 1 : React maleic anhydride with 3-iodoaniline in anhydrous dichloromethane under reflux (60°C, 6–8 hours) to form the intermediate amide.
- Step 2 : Acid-catalyzed isomerization (e.g., HCl in ethanol) to stabilize the (2E)-configuration . Optimization involves adjusting stoichiometric ratios (1:1.2 maleic anhydride:aniline) and monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Typical yields range from 65–75% .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .
- ¹H NMR : Look for vinyl proton resonance (δ 6.8–7.2 ppm, J = 15–16 Hz for trans-configuration) and aromatic protons (δ 7.3–8.1 ppm for 3-iodophenyl) .
- ¹³C NMR : Carboxylic acid carbonyl (~170–175 ppm) and α,β-unsaturated carbonyl (~165–170 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, such as COSY and HMBC, to confirm proton-proton coupling and long-range C–H correlations) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by determining crystal structure (e.g., CCDC deposition for bond angles/distances) .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) .
Q. What experimental design principles ensure reproducibility in evaluating the compound’s bioactivity (e.g., antimicrobial assays)?
Methodological Answer:
- Positive/Negative Controls : Use standard antibiotics (e.g., ampicillin) and solvent-only controls.
- Dose-Response Curves : Test concentrations from 1–100 µg/mL in triplicate to calculate IC₅₀ values .
- Statistical Robustness : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance. Randomize assay plates to minimize positional bias .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized metrics (e.g., MIC values for antimicrobial studies) and assess variables like solvent (DMSO vs. ethanol) or cell line variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogen substitution at phenyl ring) to isolate contributing factors .
Data Analysis & Validation
Q. What statistical approaches are recommended for validating synthetic yields or bioactivity results?
Methodological Answer:
- Error Analysis : Report standard deviation (SD) across ≥3 independent replicates.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .
- Regression Models : Use linear regression to correlate reaction time/temperature with yield (R² > 0.9 indicates strong correlation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
